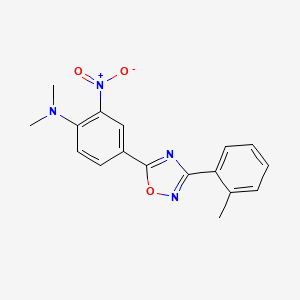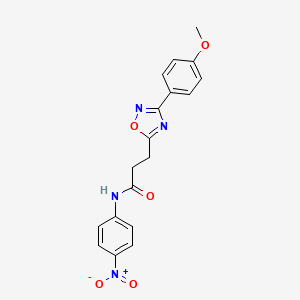
Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate, also known as TTA-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA-2 is a thiazole-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate is not fully understood, but it is believed to involve the compound's ability to bind to certain proteins and enzymes in the body. This binding can affect the activity of these proteins and enzymes, leading to changes in various biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and proteins, as well as the ability to modulate various signaling pathways in the body. These effects have been studied in various contexts, including cancer research, neurobiology, and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate as a research tool is its high affinity for certain proteins and enzymes, which allows for precise targeting and manipulation of these molecules. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are many potential future directions for research involving Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate. One area of interest is the development of more selective and potent analogs of the compound, which could be used to target specific proteins and enzymes with greater precision. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate involves several steps, starting with the reaction of tritylamine with 2-bromo-4-thiocyanatobenzene to form 2-(tritylamino)thiazole-4-carbonitrile. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(2-(tritylamino)thiazol-4-yl)acetate. Finally, the compound is reacted with trityl hydroxide to form this compound.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to have a high affinity for certain proteins and enzymes, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRLRAWKHDWOEM-BCUHICPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H37N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)



![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)

![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)
